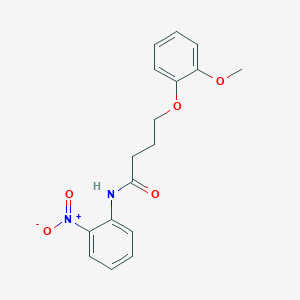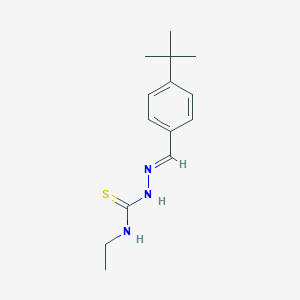
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the transport of nucleosides across cell membranes.
Mécanisme D'action
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide inhibits hENT1 by binding to the transporter and preventing the uptake of nucleosides into the cell. This inhibition leads to a decrease in the intracellular concentration of nucleosides, which can affect various cellular processes that require nucleoside transport.
Biochemical and Physiological Effects:
The inhibition of hENT1 by N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide can have various biochemical and physiological effects. For example, the inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation. This effect has been observed in various cancer cell lines, where N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been shown to inhibit the growth of cancer cells. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been shown to affect the immune system by inhibiting the proliferation of T cells and reducing the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in lab experiments is its specificity for hENT1. This allows researchers to study the function of this transporter without affecting other nucleoside transporters. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide is a potent inhibitor of hENT1, which allows for the efficient inhibition of nucleoside transport. However, one limitation of using N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide in scientific research. One potential application is in the study of nucleoside transport in neurological disorders, such as Alzheimer's disease. Additionally, N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide could be used to study the role of nucleoside transport in the immune system and its potential as a target for immunotherapy. Finally, the development of more selective and less toxic inhibitors of hENT1 could lead to new therapeutic approaches for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide involves the reaction of 2-nitrobenzaldehyde with 2-methoxyphenol in the presence of sodium hydroxide to form 2-nitrophenyl-2-methoxyphenylmethanol. This intermediate is then reacted with butanoyl chloride in the presence of triethylamine to form N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide.
Applications De Recherche Scientifique
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide has been widely used in scientific research as a tool to study the function of hENT1. This transporter is involved in the uptake of nucleosides, which are essential components of DNA and RNA. The inhibition of hENT1 by N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide can be used to study the role of nucleoside transport in various physiological processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
Nom du produit |
N-{2-nitrophenyl}-4-(2-methoxyphenoxy)butanamide |
|---|---|
Formule moléculaire |
C17H18N2O5 |
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
4-(2-methoxyphenoxy)-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-9-4-5-10-16(15)24-12-6-11-17(20)18-13-7-2-3-8-14(13)19(21)22/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) |
Clé InChI |
FOLJQMJCAPIMIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)


![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)



![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

